![molecular formula C20H16ClN5O2S B2874907 N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946366-02-5](/img/structure/B2874907.png)
N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a heterocyclic compound . Heterocyclic compounds are a prominent and diverse class of organic compounds, and they have a wide range of uses in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves extensive synthetic research . For instance, the synthesis of compounds containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several ring structures. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its heterocyclic nature. The compound has been synthesized using cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of Cu (I) catalyst .Scientific Research Applications
Heterocyclic Synthesis
- This compound is used in the synthesis of heterocyclic compounds, which are key in the development of new pharmaceuticals and materials. It serves as a versatile building block for creating complex molecular structures (Elian, Abdelhafiz, & Abdelreheim, 2014).
Photovoltaic Efficiency Modeling
- Studies have shown its potential in the field of solar energy, particularly in dye-sensitized solar cells (DSSCs). The compound exhibits good light harvesting efficiency and free energy of electron injection, making it a candidate for photovoltaic applications (Mary et al., 2020).
Insecticidal Properties
- Research has explored its use as an insecticide, particularly against agricultural pests like the cotton leafworm. This application is vital in agricultural science for pest control and crop protection (Fadda et al., 2017).
Antimicrobial Activity
- The compound has been studied for its antimicrobial properties. This includes potential applications in combating bacterial and fungal infections, which is crucial in the field of medicine and public health (Kerru et al., 2019).
Antitumor Activity
- There is ongoing research into its efficacy in antitumor treatments. This involves evaluating its potential against various cancer cell lines, contributing significantly to cancer research and therapy development (El-Morsy, El-Sayed, & Abulkhair, 2017).
Novel Chemical Syntheses
- It is also used in the synthesis of novel chemical structures, contributing to the expansion of chemical knowledge and the development of new synthetic methodologies (Janardhan et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound interacts with its target, PKB, in an ATP-competitive manner . It provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, potentially disrupting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential therapeutic effects in the treatment of cancer.
Properties
IUPAC Name |
N-benzyl-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c21-14-6-8-15(9-7-14)26-18-16(11-23-26)19(28)25-20(24-18)29-12-17(27)22-10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,22,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTGDJNVUOSICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
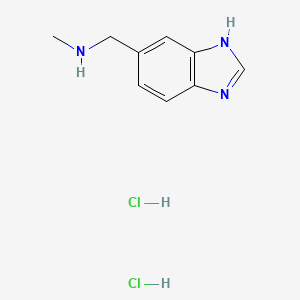
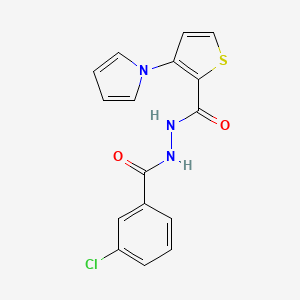
![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)

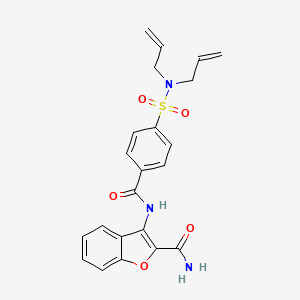

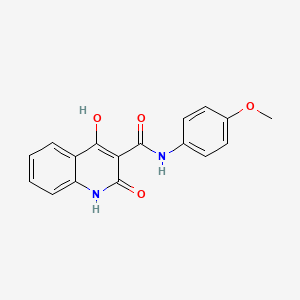
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
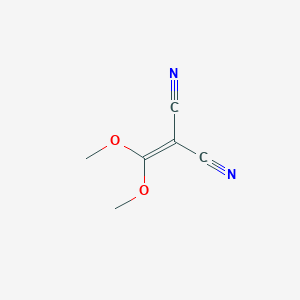
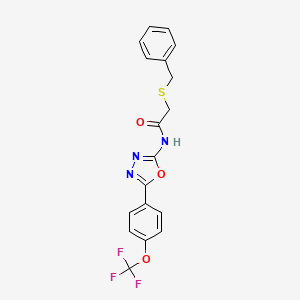
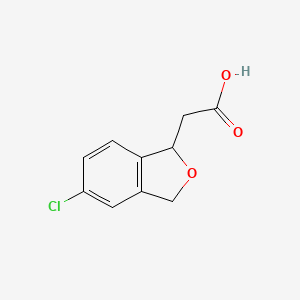
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)
